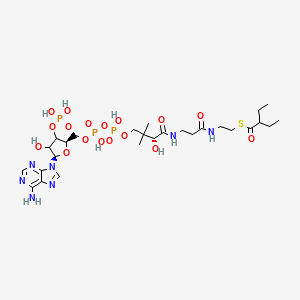
2-Ethylbutyryl coenzyme A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.
Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.
化学反応の分析
Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.
Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.
Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.
Major Products:
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent introduced.
科学的研究の応用
2-Ethylbutyryl coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.
Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.
作用機序
2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .
類似化合物との比較
- Butyryl coenzyme A
- Acetyl coenzyme A
- Propionyl coenzyme A
- Malonyl coenzyme A
Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .
特性
分子式 |
C27H46N7O17P3S |
|---|---|
分子量 |
865.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1 |
InChIキー |
GXMPSIHSDGSWLE-ADUPVSGZSA-N |
異性体SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




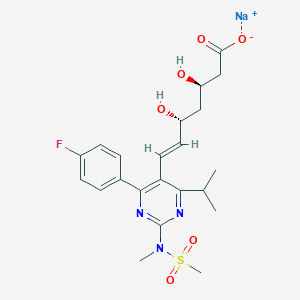
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
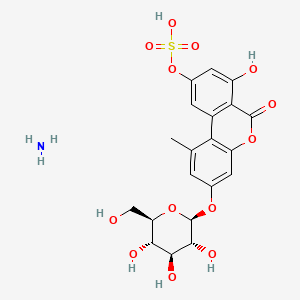
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
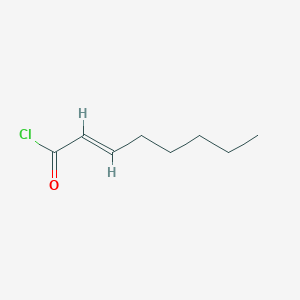
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
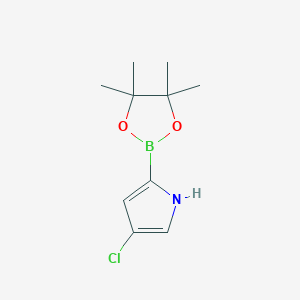
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
